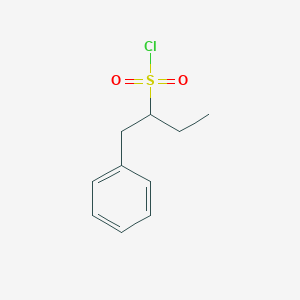

1-Phenylbutane-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

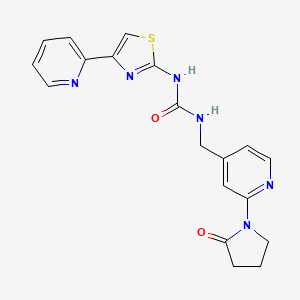

1-Phenylbutane-2-sulfonyl chloride is an organo-sulphur compound . It is a liquid in its physical state .

Synthesis Analysis

Sulfonyl chlorides, including this compound, can be synthesized by chlorosulfonation . This process involves the reaction of sulfur dioxide and chlorine with organic compounds. A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been reported . Another method involves the use of a pyrylium salt (Pyry-BF4), which activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group . The molecular formula is C10H13ClO2S .Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are known for their reactivity. They can undergo a variety of transformations, permitting the synthesis of complex sulfonamides and sulfonates . They can also react with a variety of nucleophiles .Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 232.73 .Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Meta Sulfonation

Ruthenium complexes have been utilized for the selective catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, including compounds like 1-Phenylbutane-2-sulfonyl chloride. This process enables atypical regioselectivity, offering new pathways in organic synthesis (Saidi et al., 2011).

Insecticide Action on GABA-gated Chloride Channel

Research on the action of phenylpyrazole insecticides at the GABA-gated chloride channel has highlighted the use of sulfonyl chloride derivatives in understanding the biochemical pathways affected by insecticides (Cole, Nicholson, & Casida, 1993).

Antibodies for Sulfonamide Antibiotics

The generation of antibodies for a wide range of sulfonamide antibiotics, for the development of a sensitive enzyme-linked immunosorbent assay (ELISA), illustrates the importance of sulfonamide derivatives in analytical chemistry and pharmaceutical studies (Adrián et al., 2009).

Environmental Studies on Perfluorinated Compounds

Research on the occurrence, distribution, and potential adverse effects of perfluorinated compounds has included the analysis of sulfonyl fluoride derivatives as alternatives to hazardous chemicals in industrial applications (Ruan et al., 2015).

Ionic Liquids and Catalysis

The synthesis and application of new ionic liquids, such as 1-sulfopyridinium chloride, have been explored for their efficiency in catalyzing organic reactions. These studies highlight the role of sulfonyl chloride derivatives in facilitating complex chemical transformations (Moosavi-Zare et al., 2013).

Optoelectronic Properties

Research into tuning the optoelectronic properties of materials has involved the synthesis of thiophene 1,1-dioxides, showcasing the importance of sulfonyl chloride derivatives in the development of new electronic and photonic materials (Tsai et al., 2013).

Wirkmechanismus

Target of Action

1-Phenylbutane-2-sulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly involved in organic syntheses . The primary targets of sulfonyl chloride compounds are typically enzymes such as carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonyl chlorides typically act by forming covalent bonds with their target enzymes, thereby inhibiting their function . This interaction can lead to changes in the metabolic processes regulated by these enzymes.

Biochemical Pathways

For instance, inhibition of carbonic anhydrase can affect fluid balance and pH regulation, while inhibition of dihydropteroate synthetase can disrupt folate synthesis .

Safety and Hazards

Zukünftige Richtungen

The synthesis and applications of sulfonyl chlorides, including 1-Phenylbutane-2-sulfonyl chloride, continue to be an active area of research . The development of cost-effective and facile synthesis strategies for this class of compounds from easily available and inexpensive starting materials is of interest . The ability to convert primary sulfonamides into other functionalities using sulfonyl chlorides also presents opportunities for drug discovery .

Eigenschaften

IUPAC Name |

1-phenylbutane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAUICFQVYMASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553396-48-7 |

Source

|

| Record name | 1-phenylbutane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)

![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)

![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)

![N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2756599.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2756600.png)